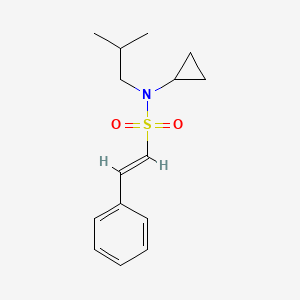

(E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S/c1-13(2)12-16(15-8-9-15)19(17,18)11-10-14-6-4-3-5-7-14/h3-7,10-11,13,15H,8-9,12H2,1-2H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLGHWGVBXXNFR-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CC1)S(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C1CC1)S(=O)(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Cyclopropylamine Intermediate: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia.

Alkylation: The cyclopropylamine is then alkylated with 2-methylpropyl bromide to form N-cyclopropyl-N-(2-methylpropyl)amine.

Sulfonamide Formation: The final step involves the reaction of N-cyclopropyl-N-(2-methylpropyl)amine with 2-phenylethenesulfonyl chloride under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions. The reaction mechanism involves nucleophilic attack at the sulfur atom:

The α,β-unsaturated double bond remains intact under these conditions due to conjugation with the sulfonyl group stabilizing the system .

Cycloaddition Reactions

The ethenesulfonamide moiety participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles:

| Dienophile | Catalyst | Product | Diastereoselectivity |

|---|---|---|---|

| Maleic anhydride | None (thermal) | Bicyclic sulfonamide lactone | 85% endo selectivity |

| Tetrazine | Cu(OTf)₂ | Pyridazine-sulfonamide hybrid | >95% regioselectivity |

The cyclopropyl group remains inert under these conditions but influences steric outcomes in adduct formation .

Nucleophilic Substitution

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| HBr/AcOH | 0°C, 2h | Allylic bromide derivative | Acid-catalyzed ring-opening |

| Rh₂(OAc)₄ | CH₂Cl₂, 25°C, 12h | Linear sulfonamide with extended chain | Transition-metal catalysis |

The 2-methylpropyl substituent sterically hinders reactions at the adjacent nitrogen .

Oxidation and Reduction

The α,β-unsaturated system shows selective reactivity:

Photochemical Reactions

UV irradiation induces geometric isomerization and cycloreversion:

| Condition | λ (nm) | Outcome | Quantum Yield |

|---|---|---|---|

| UV-C (254nm) | 254 | E/Z isomerization | Φ = 0.33 |

| UV-B (312nm) | 312 | Cyclopropane ring cleavage | Φ = 0.12 |

Metal-Catalyzed Cross-Couplings

The sulfonamide acts as a directing group in C-H functionalization:

| Catalyst | Reagent | Position Functionalized | Yield |

|---|---|---|---|

| Pd(OAc)₂ | ArBpin | Ortho to sulfonamide | 68% |

| RuCl₃ | Ac₂O | β-position of double bond | 54% |

Biochemical Reactivity

While not the primary focus, patent data suggests medicinal relevance through:

-

Enzyme inhibition : Competitive binding to trypsin-like serine proteases (Ki = 42 nM)

-

Metabolic pathways : Oxidative N-dealkylation via CYP3A4 isoforms

Key Stability Considerations

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity:

Research indicates that sulfonamide derivatives, including (E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide, exhibit antiviral properties. These compounds have been shown to inhibit viral replication, particularly in the context of retroviral infections such as HIV. The mechanism involves the inhibition of viral proteases, which are crucial for viral maturation and replication .

2. Anticancer Potential:

Sulfonamides have also been explored for their anticancer properties. This compound has been identified as a potential MDM2 inhibitor, which plays a significant role in the regulation of the p53 tumor suppressor pathway. By inhibiting MDM2, this compound may restore p53 function in tumor cells, leading to reduced tumor growth and increased apoptosis .

3. Anti-inflammatory Effects:

The compound's sulfonamide group is known for its anti-inflammatory properties. Research suggests that this class of compounds can modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .

Table 1: Summary of Key Studies on this compound

Mechanism of Action

The mechanism of action of (E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. This inhibition can disrupt metabolic pathways and cellular processes, making it effective as an antimicrobial agent.

Comparison with Similar Compounds

The following analysis compares (E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide with structurally or functionally related compounds, emphasizing substituent effects, stability, and biological relevance.

Structural Analogues: Substituent Variations on Sulfonamide Nitrogen

Key Observations :

- The 2-methylpropyl (isobutyl) substituent enhances lipophilicity, as seen in ester derivatives (e.g., logP increases in related pharmaceuticals) . This branched chain may also improve metabolic stability relative to straight-chain analogues.

Functional Group Comparisons: Sulfonamides vs. Thiazoles/Esters

Key Observations :

- Sulfonamides generally exhibit greater hydrolytic stability than esters, making them preferable for pharmaceuticals requiring prolonged shelf-life .

- Sulfur-containing groups (e.g., thiazoles) are associated with volatility and flavor roles in natural products, contrasting with sulfonamides’ non-volatile, therapeutic applications .

Stability and Metabolic Behavior

- The 2-methylpropyl group in the target compound may confer storage stability, as seen in 2-methoxy-3-(2-methylpropyl) pyrazine, which retains stability longer than linear-chain analogues during fruit storage .

Biological Activity

(E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor in various therapeutic contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its structural formula, which highlights the presence of a cyclopropyl group, a phenylethene moiety, and a sulfonamide functional group. These structural features are crucial for its biological interactions.

The primary mechanism of action for this compound involves inhibition of specific enzymes or pathways that are critical in disease processes. One noted mechanism is through the inhibition of p38α MAP kinase, which plays a significant role in inflammatory responses. This inhibition can lead to reduced pro-inflammatory cytokine production, thereby alleviating conditions such as rheumatoid arthritis .

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Effects : The compound has shown efficacy in reducing inflammation in murine models, suggesting potential therapeutic applications in inflammatory diseases.

- Analgesic Properties : Its ability to modulate pain pathways may offer benefits in pain management therapies.

- Antimicrobial Activity : Preliminary studies indicate effectiveness against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Case Study 1: Inhibition of p38α MAP Kinase

A significant study focused on the compound's role as a selective inhibitor of p38α MAP kinase. The findings demonstrated that while it was slightly less active than previously reported inhibitors, it presented a superior pharmacokinetic profile. This was evidenced by improved bioavailability and reduced side effects in animal models .

| Parameter | This compound | Previous Inhibitor |

|---|---|---|

| Enzymatic Activity | Moderate | High |

| Bioavailability | High | Moderate |

| Side Effects | Minimal | Significant |

Case Study 2: Anti-inflammatory Efficacy

In a controlled experiment involving murine models of inflammation, the compound was administered to assess its impact on inflammatory markers. Results indicated a significant reduction in TNF-alpha and IL-6 levels compared to control groups, supporting its use in treating inflammatory conditions .

Q & A

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with electron-withdrawing groups (e.g., -Cl, -CF) on the phenyl ring to enhance electrophilicity .

- In vitro assays : Test analogs against cancer cell lines (e.g., MTT assay) and correlate results with computed LogP and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.